4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluorobenzaldehyde with thiobenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and conducted in a solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biochemical pathways’ modulation. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 3-Chloro-4-fluorophenyl isocyanate
Uniqueness
4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C16H12ClFOS |
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Molecular Weight |
306.8 g/mol |
IUPAC Name |
4-[3-(3-chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12ClFOS/c17-14-9-13(6-7-15(14)18)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2 |
InChI Key |
JCMXKJVCWOWPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl)C=S |
Origin of Product |
United States |
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